
Isoquinoline, 1-chloro-4-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-(trifluoromethyl)isoquinoline is a fluorinated isoquinoline derivative Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally similar to quinolines but with the nitrogen atom located at a different position in the ring system
Vorbereitungsmethoden
The synthesis of 1-chloro-4-(trifluoromethyl)isoquinoline can be achieved through several synthetic routes One common method involves the cyclization of an appropriate precursor bearing a pre-fluorinated benzene ringAnother approach is the direct fluorination of isoquinoline derivatives using reagents such as Selectfluor® . Industrial production methods often involve the use of metal catalysts to facilitate the cyclization and substitution reactions, ensuring high yields and purity of the final product .
Analyse Chemischer Reaktionen
1-Chloro-4-(trifluoromethyl)isoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include organometallic compounds and nucleophilic bases.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form tetrahydroisoquinolines.
Cross-Coupling Reactions: The trifluoromethyl group can participate in Suzuki–Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chlorine atom can yield a variety of substituted isoquinolines with different functional groups .
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-(trifluoromethyl)isoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibitors and receptor ligands.
Wirkmechanismus
The mechanism of action of 1-chloro-4-(trifluoromethyl)isoquinoline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chlorine atom can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The exact pathways involved depend on the specific biological context and the target molecules .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-4-(trifluoromethyl)isoquinoline can be compared with other fluorinated isoquinolines and quinolines:
Fluoroquinolines: These compounds also contain a fluorine atom and exhibit similar biological activities, such as antibacterial and antimalarial properties.
Trifluoromethylated Isoquinolines: Compounds with a trifluoromethyl group at different positions on the isoquinoline ring can have different reactivity and biological activities.
Chloroisoquinolines: Isoquinolines with a chlorine atom at different positions can also be compared in terms of their chemical reactivity and applications.
The unique combination of a chlorine atom and a trifluoromethyl group in 1-chloro-4-(trifluoromethyl)isoquinoline imparts distinct properties that make it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C10H5ClF3N |
|---|---|
Molekulargewicht |
231.60 g/mol |
IUPAC-Name |
1-chloro-4-(trifluoromethyl)isoquinoline |
InChI |
InChI=1S/C10H5ClF3N/c11-9-7-4-2-1-3-6(7)8(5-15-9)10(12,13)14/h1-5H |
InChI-Schlüssel |
SASSYLAPZNCNTK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN=C2Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,4aR,6R,7R,8R,8aR)-8-[tert-butyl(dimethyl)silyl]oxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B12962853.png)
![N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12962856.png)
![10-Methyl-3,4,12,12a-tetrahydro-1H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6(2H)-one hydrochloride](/img/structure/B12962857.png)
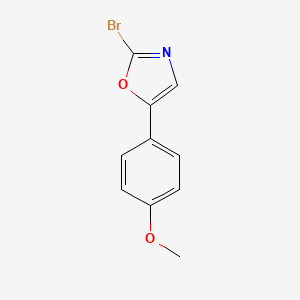
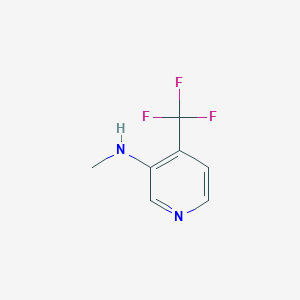
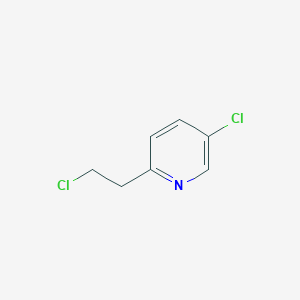
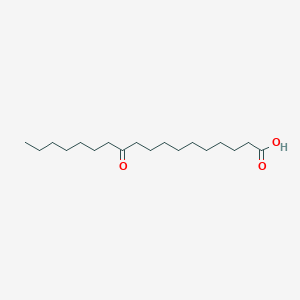
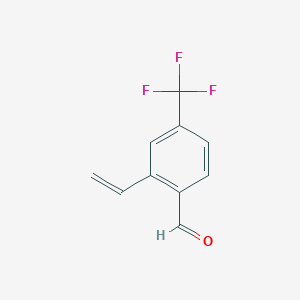


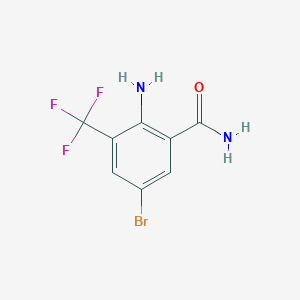
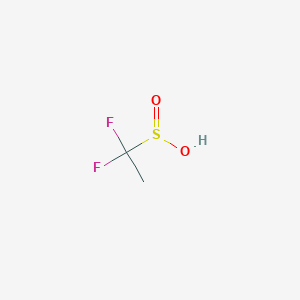
![tert-Butyl 2-chloro-7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate](/img/structure/B12962939.png)

